
M133
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M133 is a selective histone deacetylase HDAC1 and HDAC2 inhibitor and potent antitumor agent.
科学的研究の応用
1. Gene Therapy and Biomedical Research
M133-specific Tregs (regulatory T cells) have been identified in the brains of mice with coronavirus-induced encephalitis. These Tregs inhibit the proliferation and migration of conventional CD4 T cells, reduce microglia activation, and decrease mortality and morbidity without affecting virus clearance, offering insights for potential therapeutic applications in immunopathological diseases in infectious settings (Zhao, Zhao, & Perlman, 2014).
2. Virology
Research on the influenza A virus M1 protein has shown its critical role in viral replication. Studies indicate that mutations in the M1 gene can result in reduced viral replication and attenuated viral strains, suggesting potential avenues for vaccine development (Liu & Ye, 2005).
3. Molecular Biology
Studies have explored the role of the M1 protein of influenza A virus in virus assembly. The M2 protein cytoplasmic tail, which binds to the M1 protein, is crucial for the formation of infectious virus particles. This highlights the importance of the M2-M1 interaction in the virus lifecycle (McCown & Pekosz, 2006).
4. Immunology
The IL-33/ST2 axis, involving M1 macrophages, affects tumor growth by regulating mitophagy and reprogramming macrophage polarization. This discovery can contribute to the development of new cancer immunotherapies targeting the IL-33/ST2 axis (Xu et al., 2020).
5. Neuroscience
Research in neuroscience has explored the role of M1 and M2 microglia, questioning their existence and suggesting that terminology suggesting established microglial polarization pathways may hinder research progress (Ransohoff, 2016).
特性
CAS番号 |
2127411-61-2 |
|---|---|
製品名 |
M133 |
分子式 |
C23H24N4OS2 |
分子量 |
436.59 |
IUPAC名 |
4-((2-Aminophenyl)carbamoyl)benzyl ethyl(pyridin-4-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C23H24N4OS2/c1-2-27(15-17-11-13-25-14-12-17)23(29)30-16-18-7-9-19(10-8-18)22(28)26-21-6-4-3-5-20(21)24/h3-14H,2,15-16,24H2,1H3,(H,26,28) |
InChIキー |
FFGSLXUZHVBGFN-UHFFFAOYSA-N |
SMILES |
S=C(SCC1=CC=C(C(NC2=CC=CC=C2N)=O)C=C1)N(CC)CC3=CC=NC=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
M133; M 133; M-133 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)

![3-Amino-5-Chloro-N-Cyclopropyl-4-Methyl-6-[2-(4-Methylpiperazin-1-Yl)-2-Oxoethoxy]thieno[2,3-B]pyridine-2-Carboxamide](/img/structure/B608710.png)
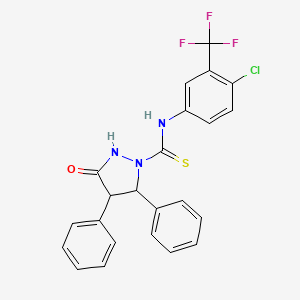
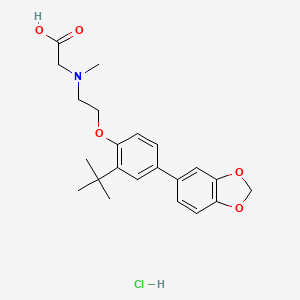
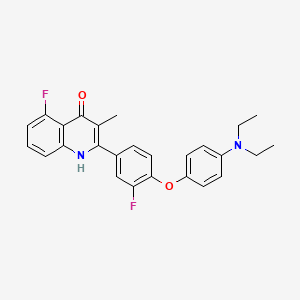
![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)
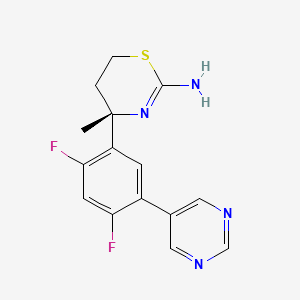
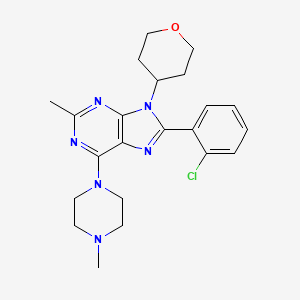
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
